molecular formula C17H16N2O3S B2471083 4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325977-88-6

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2471083
CAS No.: 325977-88-6
M. Wt: 328.39
InChI Key: QXVJOCVGIKZPKP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This compound is of particular interest due to its potential antimicrobial and antioxidant properties .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (ache) and monoamine oxidase b (mao-b) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO-B involved in the breakdown of dopamine, a neurotransmitter.

Mode of Action

Based on the activities of similar compounds, it may interact with its targets (like ache and mao-b) and inhibit their activities . This inhibition could lead to an increase in the concentration of neurotransmitters in the synaptic cleft, potentially leading to enhanced signal transmission.

Biochemical Pathways

The compound may affect the cholinergic and dopaminergic pathways due to its potential inhibitory effects on AChE and MAO-B . By inhibiting AChE, it could prevent the breakdown of acetylcholine, enhancing cholinergic transmission. Similarly, inhibition of MAO-B could prevent the breakdown of dopamine, enhancing dopaminergic transmission.

Result of Action

Based on the potential targets, the compound could lead to enhanced neurotransmission due to increased levels of acetylcholine and dopamine . This could potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of these neurotransmitters.

Preparation Methods

The synthesis of 4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure high yields and purity. The ligands formed are then characterized using various analytical, physical, and spectroscopic methods such as FT-IR, UV-Vis, 1H and 13C NMR, and MS .

Chemical Reactions Analysis

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    4-trifluoro methoxy benzothiazole: Known for its enhanced antibacterial activity.

    4-hydroxy benzothiazole: Exhibits significant antioxidant properties.

    2-methoxy benzothiazole: Used in various industrial applications due to its unique chemical properties.

The uniqueness of this compound lies in its combined antimicrobial and antioxidant activities, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-22-12-9-7-11(8-10-12)16(20)19-17-18-15-13(21-2)5-4-6-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVJOCVGIKZPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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